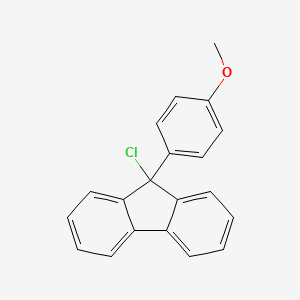
9-Chloro-9-(4-methoxyphenyl)-9H-fluorene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9-Chloro-9-(4-methoxyphenyl)-9H-fluorene is an organic compound that belongs to the class of halogenated fluorenes. This compound is characterized by the presence of a chlorine atom and a methoxyphenyl group attached to the fluorene core. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-Chloro-9-(4-methoxyphenyl)-9H-fluorene typically involves the halogenation of 9-phenylfluorene followed by the introduction of a methoxy group. One common method includes the reaction of 9-phenylfluorene with chlorine gas in the presence of a catalyst such as iron(III) chloride to form 9-chloro-9-phenylfluorene. This intermediate is then reacted with methoxybenzene under Friedel-Crafts alkylation conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The use of high-purity reagents and optimized reaction conditions is crucial to achieve high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
9-Chloro-9-(4-methoxyphenyl)-9H-fluorene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding fluorenone derivatives.
Reduction: Reduction reactions can convert the compound to its corresponding hydrofluorene derivatives.
Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium amide or thiourea.
Major Products Formed
Oxidation: Fluorenone derivatives.
Reduction: Hydrofluorene derivatives.
Substitution: Various substituted fluorenes depending on the nucleophile used.
Scientific Research Applications
9-Chloro-9-(4-methoxyphenyl)-9H-fluorene is utilized in several scientific research fields:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Used in the production of advanced materials, such as organic semiconductors and light-emitting diodes.
Mechanism of Action
The mechanism of action of 9-Chloro-9-(4-methoxyphenyl)-9H-fluorene involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 9-Chloro-9-phenylfluorene
- 9-Methoxy-9-phenylfluorene
- 9-Chloro-9-(4-methylphenyl)-9H-fluorene
Uniqueness
9-Chloro-9-(4-methoxyphenyl)-9H-fluorene is unique due to the presence of both a chlorine atom and a methoxyphenyl group, which confer distinct chemical and physical properties. This combination allows for specific interactions and reactivity that are not observed in other similar compounds.
Properties
CAS No. |
60252-99-5 |
|---|---|
Molecular Formula |
C20H15ClO |
Molecular Weight |
306.8 g/mol |
IUPAC Name |
9-chloro-9-(4-methoxyphenyl)fluorene |
InChI |
InChI=1S/C20H15ClO/c1-22-15-12-10-14(11-13-15)20(21)18-8-4-2-6-16(18)17-7-3-5-9-19(17)20/h2-13H,1H3 |
InChI Key |
JCXPIWFXAXKCSH-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2(C3=CC=CC=C3C4=CC=CC=C42)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


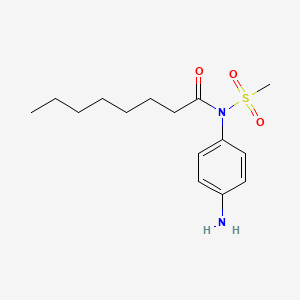

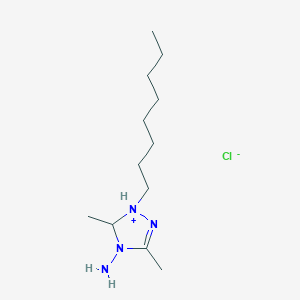



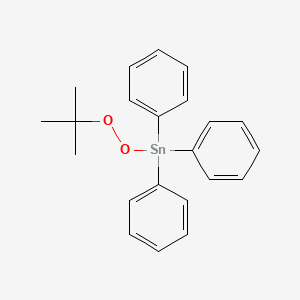

![5-[(2-tert-Butylphenoxy)methyl]-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B14595573.png)
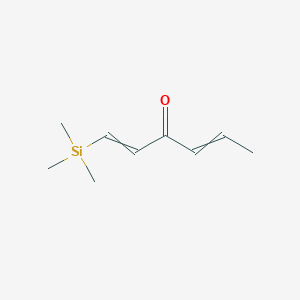
![1-Methoxy-4-{3-[(2,2,2-trifluoroethoxy)methyl]but-3-en-1-yn-1-yl}benzene](/img/structure/B14595578.png)
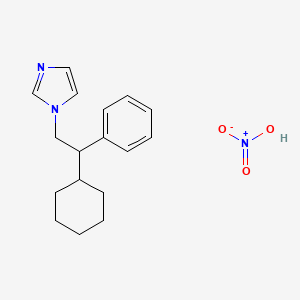
![1-[2-(2,4-Dichlorophenyl)dodecyl]-1H-imidazole](/img/structure/B14595601.png)
![Tributyl[2-(oxiran-2-YL)ethoxy]stannane](/img/structure/B14595607.png)
